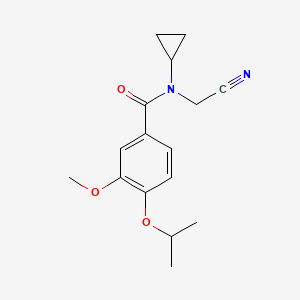

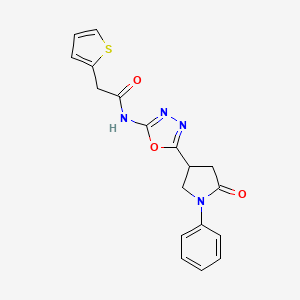

![molecular formula C19H15N3O2 B2861717 N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide CAS No. 477886-72-9](/img/structure/B2861717.png)

N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide” is a derivative of quinoxaline . Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It’s worth noting that the specific compound you’re asking about might not have been extensively studied, and therefore, detailed information might be limited.

Molecular Structure Analysis

The molecular structure of “N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide” can be characterized using various techniques such as FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS spectral analysis . These techniques can provide detailed information about the compound’s molecular structure, including its atomic arrangement and chemical bonds.科学的研究の応用

Antileukemic Activity

Pyrrolo[1,2-a]quinoline derivatives, which include the compound , have been studied for their potential in treating leukemia. These compounds have shown promise due to their ability to inhibit the growth of leukemic cells. The specific mechanisms through which they exert this effect are still under investigation, but they may involve the disruption of cellular processes that are critical for the survival and proliferation of cancer cells .

Antibacterial and Antifungal Properties

These derivatives also exhibit antibacterial and antifungal activities, making them valuable in the development of new antimicrobial agents. Their effectiveness against a range of bacterial and fungal strains highlights their potential as broad-spectrum antimicrobials, which is particularly important in the face of rising antibiotic resistance .

Larvicidal Effects

The larvicidal properties of pyrrolo[1,2-a]quinoline derivatives suggest their use in controlling mosquito populations, which is crucial for the prevention of mosquito-borne diseases such as malaria and dengue fever. By targeting the larval stage of mosquitoes, these compounds can help reduce the incidence of these diseases .

Anticancer Applications

Certain derivatives have been identified as apoptosis inducers, particularly effective against human breast cancer cells, colon cancer cells, and hepatocellular carcinoma cells. The structure-activity relationship of these compounds is a key area of research, as it helps in understanding how modifications in their chemical structure can enhance their anticancer properties .

Antitubercular Activity

Some pyrrolo[1,2-a]quinoline derivatives have been synthesized and tested for their activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. These studies have found promising antitubercular agents, which could lead to the development of new treatments for this serious infectious disease .

Antimalarial Activity

Novel bis-pyrrolo[1,2-a]quinoxaline derivatives have been synthesized and tested for their in vitro activity against Plasmodium falciparum, the parasite responsible for malaria. These compounds have shown good antimalarial activity, with some derivatives identified as potent candidates with a high selectivity index, indicating their potential as effective antimalarial drugs .

将来の方向性

The future directions for research on “N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide” could involve further studies on its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by quinoxaline derivatives , this compound could be of interest in various fields, including medicinal chemistry and pharmaceutical research.

特性

IUPAC Name |

N-(4-pyrrolo[1,2-a]quinoxalin-4-yloxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2/c1-13(23)20-14-8-10-15(11-9-14)24-19-18-7-4-12-22(18)17-6-3-2-5-16(17)21-19/h2-12H,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUAYZBYYVAOCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

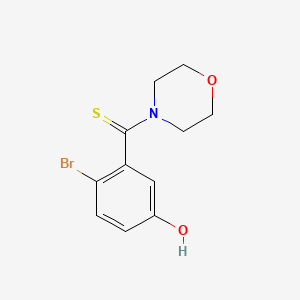

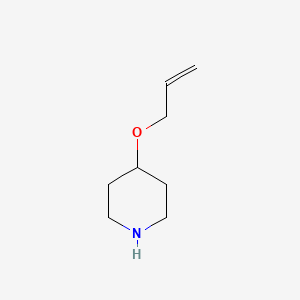

![8-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2861636.png)

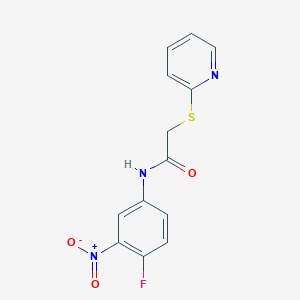

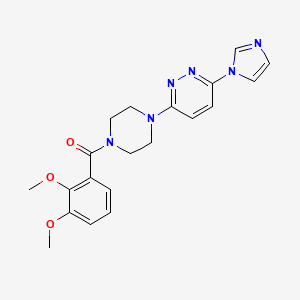

![N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2861640.png)

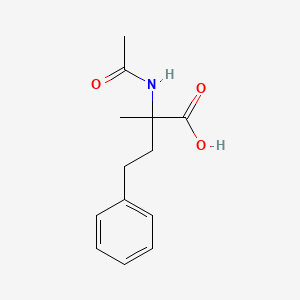

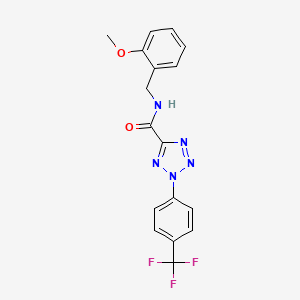

![N-(2-Aminoethyl)-2-[(2-nitrophenyl)sulfonylamino]benzamide](/img/structure/B2861643.png)

![[Methyl(sulfamoyl)amino]cyclopentane](/img/structure/B2861645.png)

![Methyl 3-[{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2861654.png)